molecular formula C20H16FN5O2 B2373748 N-(4-fluorophenyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide CAS No. 941914-91-6

N-(4-fluorophenyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide

Cat. No.: B2373748
CAS No.: 941914-91-6
M. Wt: 377.379
InChI Key: IVBIQEQRLAVBQQ-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazolopyridazine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction, while the acetamide moiety is added via acylation reactions.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput screening are employed to optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents such as lithium aluminum hydride.

  • Substitution: Replacement of one functional group with another, often facilitated by nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, potassium permanganate, and catalytic amounts of transition metals.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.

  • Substitution: Nucleophiles like ammonia or amines, and electrophiles such as alkyl halides.

Major Products Formed:

  • Oxidation: Hydroxylated derivatives, carboxylic acids.

  • Reduction: Alcohols, amines.

  • Substitution: Amides, esters, ethers.

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: Explored for its therapeutic properties, such as anti-inflammatory and anticancer activities.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to downstream biological effects. The exact mechanism can vary depending on the context and application.

Comparison with Similar Compounds

This compound is unique in its structure and properties compared to similar compounds. Some similar compounds include:

  • N-(4-fluorophenyl)benzamide: A simpler structure with a benzamide core.

  • Cyclopentanecarboxamide, N-(4-fluorophenyl)-: A cyclic structure with a cyclopentane ring.

  • Cyclohexanecarboxamide, N-(4-fluorophenyl)-: Similar to the cyclopentane derivative but with a cyclohexane ring.

These compounds differ in their ring structures and functional groups, leading to variations in their chemical reactivity and biological activity.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-(4-methyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN5O2/c1-13-17-11-22-26(16-5-3-2-4-6-16)19(17)20(28)25(24-13)12-18(27)23-15-9-7-14(21)8-10-15/h2-11H,12H2,1H3,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVBIQEQRLAVBQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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